
6-氨基己酸乙酯
描述
Ethyl 6-aminohexanoate, also known as EAH, is an organic compound belonging to the class of carboxylic acids. It is an aliphatic compound that is composed of a six-carbon chain with an amino group attached to the sixth carbon. EAH is a versatile molecule and has a wide range of applications in both scientific research and industrial processes.
科学研究应用
疏水性和柔性结构单元
6-氨基己酸乙酯作为 6-氨基己酸的衍生物,对化学合成领域做出了重大贡献。这种 ω-氨基酸以其疏水性和柔性结构为特征,在修饰肽的合成中至关重要。它在聚酰胺合成纤维工业中得到了广泛应用,特别是在尼龙的生产中。此外,它还用作各种生物活性结构中的连接基,突出了其在分子设计中的多功能性 (Markowska、Markowski 和 Jarocka-Karpowicz,2021 年)。
化学合成
在接近临界水的条件下,由己内酰胺和乙醇合成 6-氨基己酸乙酯代表了化学合成中的一项显着进步。该工艺在添加 SnCl2 作为添加剂的情况下实现了高达 98% 的高收率,展示了在工业应用中高效生产方法的潜力 (Hou、Luo、Liu、Wang 和 Dai,2014 年)。
生物医学应用
在生物医学科学领域,6-氨基己酸乙酯的衍生物,特别是含有氨基酸酯的聚磷腈衍生物,已被合成并评估其热敏性质。这些化合物降解为无害产物,如氨基酸和磷酸盐,使其适用于生物医学应用。它们的低临界溶液温度接近体温,这对于它们在医学治疗中的潜在应用非常重要 (Uslu、Mutlu Balcı、Yuksel、Özcan、Dural 和 Beşli,2017 年)。
透皮渗透增强剂
对用叔氨基取代的己酸酯和酰胺的研究揭示了它们作为透皮渗透增强剂的功效。这项研究强调了这些化合物在通过皮肤递送药物方面的潜力,从而为制药和药物递送系统领域做出了贡献 (Farsa、Doležal 和 Hrabálek,2010 年)。
材料科学
在材料科学中,已探索了在聚合物共混物中加入 6-氨基己酸乙酯衍生物。例如,尼龙 6 与乙烯基多功能聚合物的共混物已展示出独特的流变-结构关系。这些共混物利用了聚合物中的羧基或酸酐基与尼龙 6 的氨基端基之间的化学反应,从而产生了作为界面剂的接枝共聚物 (Han 和 Chuang,1985 年)。
改进的合成技术
为加贝沙星甲磺酸盐开发的改进合成方法也突出了 6-氨基己酸乙酯衍生物的重要性。这种改进的合成方法克服了传统方法的局限性,例如原材料成本高,并提高了最终产品的收率和纯度 (Rui,2011 年)。
作用机制
Target of Action
Ethyl 6-aminohexanoate, also known as ε-aminocaproic acid, is a derivative and analogue of the amino acid lysine . It is an effective inhibitor for enzymes that bind to this particular residue .
Mode of Action
It is known that the compound is synthesized from caprolactam and ethanol in near-critical water . The reaction is estimated to be a second-order reaction in near-critical water .
Biochemical Pathways
The biochemical pathway of 6-aminohexanoate involves its conversion to adipate . This process is facilitated by two enzymes: 6-aminohexanoate aminotransferase (NylD1) and adipate semialdehyde dehydrogenase (NylE1) . NylD1 catalyzes the reaction of 6-aminohexanoate to adipate semialdehyde using α-ketoglutarate, pyruvate, and glyoxylate as amino acceptors, generating glutamate, alanine, and glycine, respectively . NylE1 then catalyzes the oxidative reaction of adipate semialdehyde to adipate using NADP+ as a cofactor .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its skin permeation is low, with a Log Kp of -6.34 cm/s .
Result of Action
The result of the action of Ethyl 6-aminohexanoate is the production of adipate from 6-aminohexanoate . This conversion is facilitated by the enzymes NylD1 and NylE1 . The yield of Ethyl 6-aminohexanoate can be as high as 98% with SnCl2 as an additive in near-critical water .
Action Environment
The reaction between caprolactam and ethanol to produce Ethyl 6-aminohexanoate is performed in near-critical water . The influences of the reaction temperature, residence time, initial ratio (reactant/water), pH, and additives on the yields of Ethyl 6-aminohexanoate are discussed . The yield of Ethyl 6-aminohexanoate could be as high as 98% with SnCl2 as an additive in near-critical water .
安全和危害
生化分析
Biochemical Properties
Ethyl 6-aminohexanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with 6-aminohexanoate aminotransferase, which catalyzes the conversion of Ethyl 6-aminohexanoate to adipate semialdehyde using α-ketoglutarate, pyruvate, and glyoxylate as amino acceptors . This reaction requires pyridoxal phosphate (PLP) as a cofactor. Additionally, adipate semialdehyde dehydrogenase catalyzes the oxidative reaction of adipate semialdehyde to adipate using NADP+ as a cofactor .
Cellular Effects
Ethyl 6-aminohexanoate influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific enzymes and proteins can lead to changes in cellular activities, including alterations in metabolic flux and metabolite levels . These effects are crucial for understanding the compound’s role in cellular functions and its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of Ethyl 6-aminohexanoate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with 6-aminohexanoate aminotransferase and adipate semialdehyde dehydrogenase plays a crucial role in its biochemical activity . These interactions facilitate the conversion of Ethyl 6-aminohexanoate to adipate, which is essential for various metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 6-aminohexanoate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that Ethyl 6-aminohexanoate is stable under recommended storage conditions but can degrade when exposed to oxidizing agents . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of understanding the compound’s temporal effects.
Dosage Effects in Animal Models
The effects of Ethyl 6-aminohexanoate vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, with specific dosages leading to significant biochemical and cellular changes . High doses of Ethyl 6-aminohexanoate may result in toxic or adverse effects, emphasizing the need for careful dosage management in experimental settings.
Metabolic Pathways
Ethyl 6-aminohexanoate is involved in several metabolic pathways. It is converted to adipate through the action of 6-aminohexanoate aminotransferase and adipate semialdehyde dehydrogenase . These enzymes play a crucial role in the compound’s metabolism, facilitating its conversion and subsequent involvement in various biochemical processes. The interaction with pyridoxal phosphate (PLP) and NADP+ as cofactors is essential for these metabolic reactions.
Transport and Distribution
The transport and distribution of Ethyl 6-aminohexanoate within cells and tissues involve specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these biomolecules . Understanding the transport and distribution mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
Ethyl 6-aminohexanoate’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
属性
IUPAC Name |
ethyl 6-aminohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-2-11-8(10)6-4-3-5-7-9/h2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNQDCIAOXIFTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20328137 | |
| Record name | ethyl 6-aminohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
371-34-6 | |
| Record name | ethyl 6-aminohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was the synthesis of ethyl 6-aminohexanoate explored in one of the studies?
A1: The research article [] explores the synthesis of ethyl 6-aminohexanoate from caprolactam and ethanol in near-critical water. While this specific study focuses on greener synthesis methods, the application of ethyl 6-aminohexanoate as a building block in the synthesis of bile acid derivatives is highlighted in another study []. In this context, ethyl 6-aminohexanoate acts as a linker molecule, potentially contributing to the desired properties of the final bile acid conjugates.
Q2: Was ethyl 6-aminohexanoate successfully conjugated to bile acids in the study? What challenges arose?
A2: While aiming to synthesize bile acid conjugates with ethyl 6-aminohexanoate, researchers encountered an unexpected challenge []. Instead of the desired amide bond formation between the bile acid and ethyl 6-aminohexanoate, esterification was the predominant reaction in most cases. Only deoxycholic acid yielded the intended conjugate with ethyl 6-aminohexanoate. This highlights the importance of reaction conditions and steric hindrance in controlling the selectivity of chemical reactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




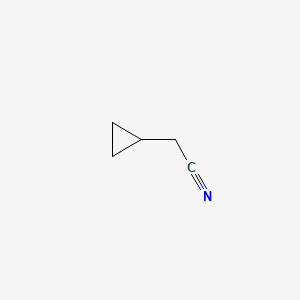
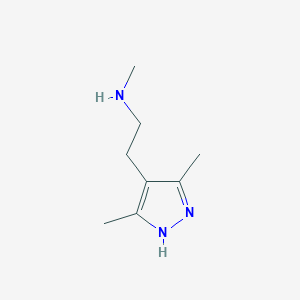
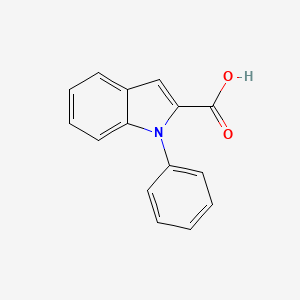

![3-((1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1348265.png)
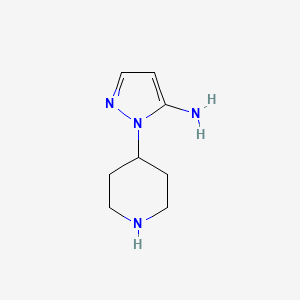
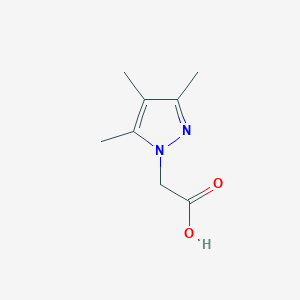
![(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid](/img/structure/B1348272.png)
![3-(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid](/img/structure/B1348274.png)

